molecular formula C16H9F3N2O3 B3849186 2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B3849186
M. Wt: 334.25 g/mol
InChI Key: KCAFLEYPLCJAJW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that contains both an oxadiazole ring and a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative. For example, the reaction of a hydrazide with an ester or an acid chloride under acidic or basic conditions can form the oxadiazole ring.

    Introduction of the benzodioxole moiety: This step involves the coupling of the oxadiazole intermediate with a benzodioxole derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Incorporation of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making this molecule a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins or enzymes, leading to modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.

    2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole:

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole makes it unique compared to similar compounds. This group enhances the compound’s chemical stability, biological activity, and potential for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)11-3-1-2-9(6-11)14-20-21-15(24-14)10-4-5-12-13(7-10)23-8-22-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAFLEYPLCJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

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